N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-2-4-20(5-3-17)26-16-21(25)23-14-18-8-12-24(13-9-18)15-19-6-10-22-11-7-19/h2-7,10-11,18H,8-9,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZSQBNODIYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Introduction of the Tolyl Group: The tolyloxy group is attached through an etherification reaction, where a tolyl derivative reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide has been investigated for its potential role in drug development. Its unique structural features may allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.
Biological Studies
The compound has shown promise in studying biological pathways and mechanisms. It may serve as a ligand in biochemical assays, providing insights into receptor interactions and signaling pathways. The mechanism of action likely involves modulation of receptor activity, which can be crucial for understanding disease processes.
Neuropharmacology
Research indicates that this compound could be significant in neuropharmacological studies, particularly concerning neurological disorders. Its ability to influence neurotransmitter systems positions it as a potential agent for treating conditions such as anxiety or depression.
This compound exhibits various biological activities that are being explored:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. This is particularly relevant for cancers with poor prognoses where conventional therapies are less effective.
- Antimicrobial Activity : The compound's structure may contribute to antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Neuropharmacological Investigations
A study evaluated the effects of similar compounds on muscarinic receptors, revealing their potential as allosteric modulators. These findings suggest that this compound could enhance the efficacy of endogenous neurotransmitters like acetylcholine .
Cytotoxicity Assessments
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, indicating their potential as anticancer agents. The combination of these compounds with traditional chemotherapeutics has shown synergistic effects, enhancing overall efficacy against resistant cancer types .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting specific biological pathways |
| Biological Studies | Investigation into receptor interactions and signaling pathways |
| Neuropharmacology | Potential treatment options for neurological disorders |
| Anticancer Research | Cytotoxic effects observed in various cancer cell lines |
| Antimicrobial Activity | Exploration of potential antibiotic properties |
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide
- N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(methoxy)acetamide
Uniqueness
N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is unique due to the presence of the tolyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound classified as an acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods:
The synthesis typically involves several key steps:
- Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Pyridine Ring: A nucleophilic substitution reaction introduces the pyridine moiety to the piperidine intermediate.
- Introduction of the Tolyl Group: The tolyloxy group is added via etherification reactions with a tolyl derivative reacting with the acetamide intermediate.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may act as a ligand, influencing signaling pathways related to neurotransmitter systems and potentially exhibiting neuroprotective effects.
Pharmacological Effects
Research indicates that derivatives similar to this compound display significant pharmacological activities, such as:
- Serotonin Reuptake Inhibition: Compounds with similar structures have shown potent inhibition of serotonin reuptake, which is crucial for antidepressant effects .
- Anticancer Activity: Preliminary studies suggest that modifications in similar compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance, structure-activity relationship (SAR) analyses indicate that specific substitutions can significantly improve anticancer efficacy .
Neuropharmacological Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit robust activity against serotonin transporters. For example, a study on 1-(4-(piperazin-1-yl)phenyl)pyridin derivatives revealed that certain compounds could effectively reduce immobility times in forced swimming tests in rats, suggesting antidepressant-like properties .
Anticancer Research
A recent investigation into thiazole-bearing compounds highlighted the importance of structural modifications for enhancing anticancer properties. Compounds exhibiting similar frameworks were tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity. These findings underscore the potential of this compound as a lead compound for further development in oncology .
Data Summary
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Alkylation of piperidin-4-ylmethanol with 4-(chloromethyl)pyridine to introduce the pyridinylmethyl moiety.
- Step 2: Coupling the intermediate with 2-(p-tolyloxy)acetic acid via an amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Step 3: Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/petroleum ether) and characterization by /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity) .
Key Considerations:
- Monitor reaction progress using TLC.
- Optimize stoichiometry to minimize byproducts (e.g., over-alkylation).
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: Compare -NMR chemical shifts (e.g., acetamide NH at δ 8.2–8.5 ppm; pyridinyl protons at δ 8.3–8.6 ppm) with computational predictions (e.g., ACD/Labs or ChemDraw).
- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]) via HRMS .
- Purity Assessment:
Advanced: What strategies improve synthetic yield in multi-step protocols for this compound?
Methodological Answer:
- Reaction Optimization:
- Use anhydrous solvents (e.g., DMF or CHCl) and inert atmospheres to prevent hydrolysis of intermediates.
- Catalyze amide coupling with DMAP to accelerate reaction rates .
- Purification Tactics:
- Yield Enhancement:
- Stepwise quenching and extraction (e.g., NaHCO wash to remove unreacted acid) .
Documented Challenges:
- Steric hindrance during piperidine alkylation may require elevated temperatures (60–80°C) .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?
Methodological Answer:
- In Vitro Assays:
- Hepatic Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes. Calculate half-life (t) .
- Plasma Protein Binding: Use equilibrium dialysis to determine free fraction (e.g., >90% binding suggests limited bioavailability) .
- In Vivo Studies:
Data Interpretation:
- Low metabolic stability (t < 30 min) may necessitate structural modifications (e.g., fluorination of labile sites) .
Advanced: What computational approaches identify potential biological targets for this compound?
Methodological Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
- Pharmacophore Modeling:
- Align with known active ligands (e.g., acetylcholine esterase inhibitors) using MOE or Phase .
Case Study:
- Similar acetamides show affinity for σ-1 receptors (K < 100 nM) via hydrophobic interactions with piperidine/pyridine motifs .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
Methodological Answer:
- Systematic Troubleshooting:
- Orthogonal Validation:
Example Resolution:
- Contradictory σ-1 receptor binding data may arise from differences in radioligand purity (e.g., -pentazocine vs. -DTG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
